Sodium methyl N-retinoyl-L-cysteoate
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Overview
Description
Preparation Methods
The synthesis of sodium methyl N-retinoyl-L-cysteoate involves the coupling of acitretin with L-cysteic acid methyl ester through an amide bond . This process results in the formation of an amphiphilic surfactant that can self-assemble into micelles with high drug loading efficiency . The preparation of these micelles typically involves the thin film hydration technique .
Chemical Reactions Analysis
Sodium methyl N-retinoyl-L-cysteoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the retinoic acid or cysteine moieties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium methyl N-retinoyl-L-cysteoate involves its ability to form micelles, which can encapsulate hydrophobic drugs and enhance their solubility and stability . The micelles can target specific cells or tissues, allowing for more efficient drug delivery and reduced systemic toxicity . The molecular targets and pathways involved in its action include the interaction with cell membranes and the release of encapsulated drugs in response to specific stimuli .
Comparison with Similar Compounds
Sodium methyl N-retinoyl-L-cysteoate can be compared to other similar compounds, such as:
Properties
CAS No. |
1161832-04-7 |
---|---|
Molecular Formula |
C24H34NNaO6S |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
sodium;(2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate |
InChI |
InChI=1S/C24H35NO6S.Na/c1-17(12-13-20-19(3)11-8-14-24(20,4)5)9-7-10-18(2)15-22(26)25-21(23(27)31-6)16-32(28,29)30;/h7,9-10,12-13,15,21H,8,11,14,16H2,1-6H3,(H,25,26)(H,28,29,30);/q;+1/p-1/b10-7+,13-12+,17-9+,18-15+;/t21-;/m0./s1 |
InChI Key |
UDNDGNMOQGQRJT-LMEXKMPTSA-M |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)OC)/C)/C.[Na+] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CS(=O)(=O)[O-])C(=O)OC)C)C.[Na+] |
Origin of Product |
United States |
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